![molecular formula C23H23ClN2O3 B2835233 ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate CAS No. 669754-77-2](/img/structure/B2835233.png)
ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate is a chemical compound with the molecular formula C23H23ClN2O3 and a molecular weight of 410.9 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H23ClN2O3/c1-2-29-23(28)16-9-6-12-26(14-16)21-20(15-7-4-3-5-8-15)18-13-17(24)10-11-19(18)25-22(21)27/h3-5,7-8,10-11,13,16H,2,6,9,12,14H2,1H3,(H,25,27) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 410.9 . It should be stored at a temperature of 28 C .Scientific Research Applications
- The quinolone scaffold, to which this compound belongs, has been widely utilized in the development of antibiotics. Ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate derivatives may exhibit antibacterial and antiviral properties due to their structural resemblance to fluoroquinolones, which are essential synthetic antibiotics .
- 4-Quinolone-3-carboxamides, including the compound , have shown promise as anti-tubercular agents. These derivatives could potentially contribute to the fight against tuberculosis .
- Ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate derivatives have been investigated for their anti-proliferative properties. These compounds may inhibit cell growth and proliferation, making them relevant in cancer research .
- Some derivatives of this compound have demonstrated tyrosine kinase inhibition. Tyrosine kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer .
- CB2 ligands have gained attention for their anti-inflammatory effects. Ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate derivatives have been explored as potential CB2 ligands, which could be valuable in managing inflammatory conditions .
- The unique structure of this compound provides opportunities for further derivatization and optimization. Medicinal chemists can explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and safety .
Antibacterial and Antiviral Agents
Anti-Tubercular Activity
Anti-Proliferative Effects
Tyrosine Kinase Inhibition
Anti-Inflammatory Potential via Cannabinoid Receptor 2 (CB2)
Drug Design and Optimization
Safety and Hazards
A Material Safety Data Sheet (MSDS) is available for this compound . This document provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.
Future Directions
properties
IUPAC Name |
ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)16-9-6-12-26(14-16)21-20(15-7-4-3-5-8-15)18-13-17(24)10-11-19(18)25-22(21)27/h3-5,7-8,10-11,13,16H,2,6,9,12,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGDAUYKPNPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carboxylate |
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